molecular formula C12H17NO B2522199 1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 150749-32-9

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B2522199
CAS No.: 150749-32-9
M. Wt: 191.274
InChI Key: MXTVDFNJBCVQDR-UHFFFAOYSA-N
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Description

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by the presence of an ethyl group at the first position and a methoxy group at the seventh position on the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 1-ethyl-7-methoxyquinoline using hydrogenation catalysts. The reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tetrahydroquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with different substituents.

    7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A structurally similar compound with different substituents at the first and second positions.

Uniqueness

1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-ethyl-7-methoxy-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-13-8-4-5-10-6-7-11(14-2)9-12(10)13/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTVDFNJBCVQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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